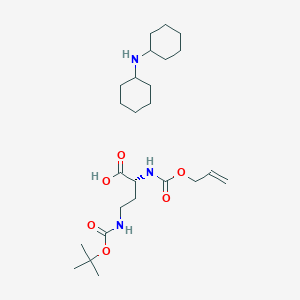

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Übersicht

Beschreibung

Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups These groups are often used in organic synthesis to protect amine functionalities during chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:

Protection of Amino Groups: The initial step involves the protection of the amino groups using allyloxycarbonyl and tert-butoxycarbonyl groups. This is usually achieved through reactions with allyl chloroformate and tert-butyl chloroformate, respectively, in the presence of a base such as triethylamine.

Formation of the Butanoate Backbone: The butanoate backbone is formed through a series of condensation reactions, often involving the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.

Final Assembly: The final step involves the coupling of the protected amino groups with the butanoate backbone under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various amine and alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino groups make it a valuable building block in peptide synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that cleave amide bonds.

Medicine

In medicinal chemistry, the compound is explored for its potential as a prodrug. The protecting groups can be selectively removed in vivo to release the active drug.

Industry

In the industrial sector, the compound can be used in the production of polymers and advanced materials due to its unique structural features.

Wirkmechanismus

The mechanism of action of Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves the selective cleavage of its protecting groups under specific conditions. The allyloxycarbonyl group can be removed via palladium-catalyzed hydrogenation, while the tert-butoxycarbonyl group can be cleaved using acidic conditions. These reactions release the free amine groups, which can then participate in further chemical or biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-protected amino acids: These compounds also feature tert-butoxycarbonyl protecting groups and are used in peptide synthesis.

N-Cbz-protected amino acids: These compounds use benzyloxycarbonyl (Cbz) groups for protection and serve similar purposes in organic synthesis.

Uniqueness

What sets Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate apart is the combination of both allyloxycarbonyl and tert-butoxycarbonyl groups. This dual protection strategy allows for greater flexibility in synthetic routes and the ability to selectively deprotect one group while leaving the other intact, providing a versatile tool in complex molecule synthesis.

Biologische Aktivität

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate, also known by its CAS number 350820-59-6, is a complex organic compound utilized in various biochemical applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

- Allyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are crucial for its synthetic utility.

- A butanoate backbone that plays a role in its biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 483.64 g/mol |

| Chemical Formula | C₁₈H₃₅N₃O₆ |

| CAS Number | 350820-59-6 |

| Solubility | Soluble in organic solvents |

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Protection of Amino Groups : Using allyl chloroformate and tert-butyl chloroformate in the presence of a base like triethylamine.

- Formation of the Butanoate Backbone : Achieved through condensation reactions, often utilizing dicyclohexylcarbodiimide (DCC).

- Final Assembly : Coupling the protected amino groups with the butanoate backbone under controlled conditions .

The biological activity of this compound is primarily attributed to the selective cleavage of its protecting groups under specific conditions:

- The allyloxycarbonyl group can be removed via palladium-catalyzed hydrogenation.

- The tert-butoxycarbonyl group is cleaved using acidic conditions, releasing free amine groups that can engage in further biological processes.

Biological Activity

Research indicates that Dicyclohexylamine derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Some studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

- Anticancer Activity : A study investigated the effects of related compounds on cancer cell lines, revealing significant inhibition of cell growth at specific concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Enzyme Interaction : Another research focused on enzyme kinetics where Dicyclohexylamine derivatives were tested for their inhibitory effects on serine proteases, showing promising results that suggest potential therapeutic applications in treating diseases linked to protease activity.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHPSLKRGKRCQH-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743379 | |

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-59-6 | |

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.